The amyloid-beta peptide is derived from the amyloid precursor protein, which is cleaved by specific enzymes known as secretases. The resulting fragments can aggregate and form fibrillar structures that are characteristic of Alzheimer's pathology. Research suggests that variations in the amino acid sequence, such as the introduction of leucine at position 35, can affect the peptide's aggregation properties and its interaction with cellular components.
[Leu35]-beta-Amyloid (1-42) falls under the category of neurotoxic peptides and is classified as an amyloidogenic peptide. It is a member of a larger family of amyloid-beta peptides that includes Aβ1-40 and Aβ1-42, with Aβ1-42 being more prone to aggregation and associated with Alzheimer's disease pathology.
The synthesis of [Leu35]-beta-Amyloid (1-42) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for precise control over the sequence and modifications of amino acids during synthesis.
Technical Details:
[Leu35]-beta-Amyloid (1-42) adopts a characteristic beta-sheet conformation upon aggregation. The structural integrity is influenced by hydrophobic interactions among amino acid residues, particularly those in positions 17-21 and 30-36.
The molecular weight of [Leu35]-beta-Amyloid (1-42) is approximately 4.5 kDa. Structural studies have shown that this peptide forms fibrils that exhibit a cross-beta motif, typical for amyloid structures.
The primary chemical reaction involving [Leu35]-beta-Amyloid (1-42) is its self-aggregation into oligomers and fibrils. This process can be influenced by various factors including pH, temperature, and ionic strength.
Technical Details:
The mechanism by which [Leu35]-beta-Amyloid (1-42) exerts its neurotoxic effects involves several steps:
Studies have shown that oligomeric forms of amyloid-beta are more effective at inducing cell death compared to fibrillar forms .
Relevant data indicate that modifications at specific residues can significantly alter both stability and aggregation propensity .
[Leu35]-beta-Amyloid (1-42) is primarily used in research related to Alzheimer's disease for:
Research continues to explore the implications of modified amyloid-beta peptides like [Leu35]-beta-Amyloid (1-42) in both basic science and clinical applications related to neurodegeneration.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4